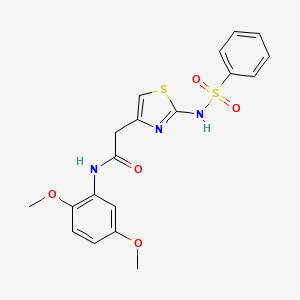
N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as DMTS, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DMTS belongs to the sulfonamide class of compounds and has a thiazole ring structure.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Applications
N-(phenylsulfonyl)acetamide derivatives, including those with thiazolyl motifs similar to N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have shown promising applications in antimalarial and antiviral research. For instance, some derivatives have demonstrated significant in vitro antimalarial activity with low IC50 values, indicating strong potential as antimalarial agents. Additionally, their utility in combating COVID-19 has been explored through computational calculations and molecular docking studies, highlighting their versatility in addressing various viral threats (Fahim & Ismael, 2021).
Antitumor and Anticancer Potential
Research into the antitumor and anticancer potential of N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide and its analogs has yielded promising results. Specific derivatives have been evaluated for their antitumor activity in vitro against a range of human tumor cell lines. Some compounds have shown considerable anticancer activity, particularly against melanoma and other cancer types, suggesting their potential for development into effective anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant and Antimicrobial Effects
The modification of N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide structures to incorporate different heterocyclic rings has led to the discovery of compounds with notable anticonvulsant and antimicrobial activities. This includes the ability to protect against convulsions induced by picrotoxin, as well as exhibiting significant antibacterial and antifungal effects against a range of pathogens (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Use
The exploration of thiazolylsulfonamides, including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, as inhibitors of enzymes such as carbonic anhydrases has been a significant area of research. These compounds have shown low nanomolar inhibition values across different isoforms of human carbonic anhydrase, which play crucial roles in various diseases. This suggests their potential utility as therapeutic agents in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-8-9-17(27-2)16(11-14)21-18(23)10-13-12-28-19(20-13)22-29(24,25)15-6-4-3-5-7-15/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKGBCITKLJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

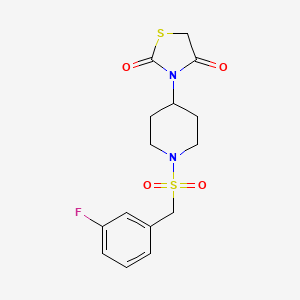
![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)
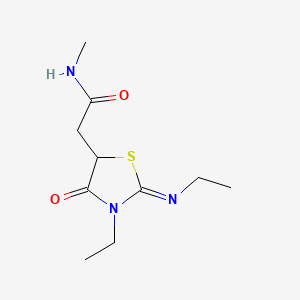
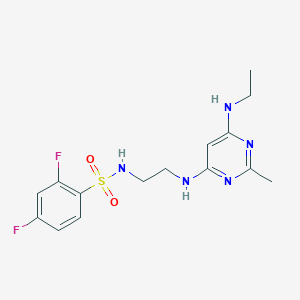
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
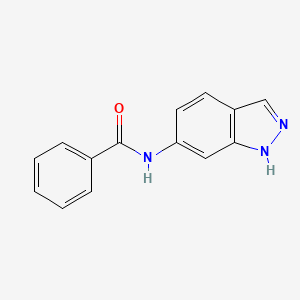
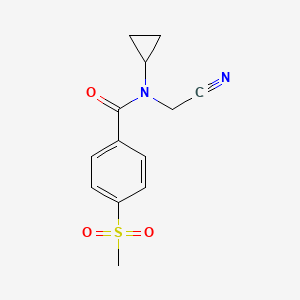
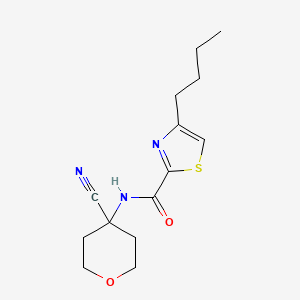
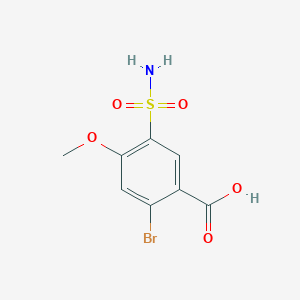
![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)